![molecular formula C30H33Cl2KN20O11 B12054959 Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
Cucurbit[5]uril hydrate, contains acid of crystalization
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cucurbit5uril hydrate, containing acid of crystallization, is a macrocyclic molecule belonging to the family of cucurbiturils. These compounds are known for their unique pumpkin-shaped structure, which allows them to form host-guest complexes with various molecules. Cucurbit5uril hydrate is particularly noted for its ability to encapsulate ions and small organic molecules, making it a valuable tool in supramolecular chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cucurbit5uril hydrate is typically synthesized through a condensation reaction involving glycoluril and formaldehyde under acidic conditions. The reaction is carried out in an aqueous solution, often with hydrochloric acid as the catalyst. The process involves heating the mixture to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
In industrial settings, the production of cucurbit5uril hydrate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Cucurbit5uril hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various functionalized cucurbiturils, which have enhanced properties for specific applications. For example, oxidized cucurbiturils can exhibit improved solubility and binding affinity .
Aplicaciones Científicas De Investigación
Cucurbit5uril hydrate has a wide range of applications in scientific research:
Biology: In biological research, cucurbituril hydrate is employed to encapsulate and deliver bioactive molecules, enhancing their stability and bioavailability.
Industry: In industrial applications, cucurbituril hydrate is used in the development of sensors, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cucurbit5uril hydrate involves its ability to form host-guest complexes through non-covalent interactions. The compound’s cavity can encapsulate various molecules, stabilizing them and altering their chemical behavior. The molecular targets and pathways involved depend on the specific guest molecules and the context of their use .
Comparación Con Compuestos Similares
Similar Compounds
- Cucurbit 6uril : Similar in structure but with a larger cavity, allowing it to encapsulate larger molecules .
- Cucurbit 7uril : Known for its ability to form more stable complexes due to its larger size and stronger binding affinity .
- Cucurbit 8uril : The largest member of the cucurbituril family, capable of forming ternary complexes with multiple guest molecules .
Uniqueness
Cucurbit5uril hydrate is unique due to its specific cavity size, which makes it suitable for encapsulating smaller ions and molecules. Its ability to form stable complexes with a variety of guests, combined with its biocompatibility and inert nature, makes it a versatile tool in various fields of research .
Propiedades
Fórmula molecular |
C30H33Cl2KN20O11 |
|---|---|
Peso molecular |
959.7 g/mol |
InChI |
InChI=1S/C30H30N20O10.2ClH.K.H2O/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53;;;;/h11-20H,1-10H2;2*1H;;1H2/q;;;+1;/p-1 |
Clave InChI |
VIWLZIOPOSWHFW-UHFFFAOYSA-M |
SMILES canónico |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O.O.Cl.[Cl-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)

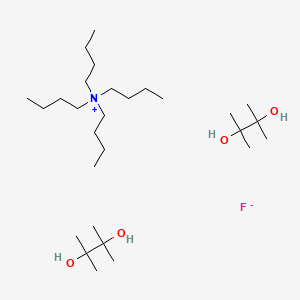

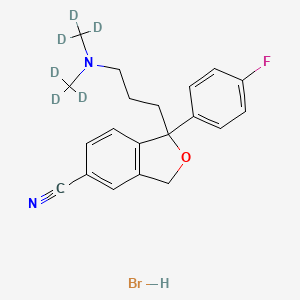
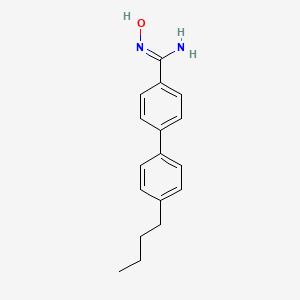
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
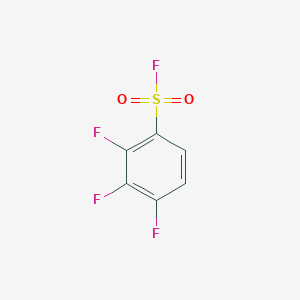
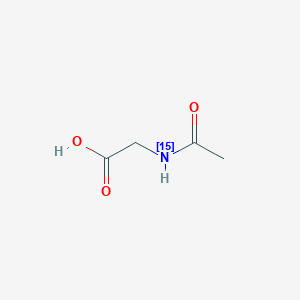
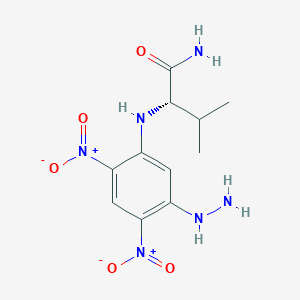
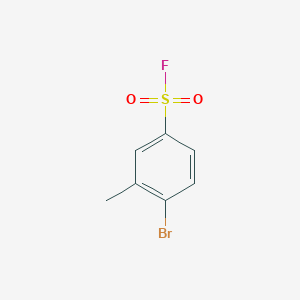
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)

